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Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanone

Cat. No.: B167041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of 2-
Cyclohexylcyclohexanone (CAS No. 90-42-6), a fragrance ingredient. The information is

compiled from available safety assessments and toxicological data to serve as a resource for

researchers and professionals in drug development and chemical safety. This document

summarizes key toxicological endpoints, outlines relevant experimental methodologies, and

presents available quantitative data.

Executive Summary
2-Cyclohexylcyclohexanone has undergone evaluation for several toxicological endpoints,

including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and

phototoxicity. The overall assessment, primarily based on a comprehensive safety evaluation

by the Research Institute for Fragrance Materials (RIFM), suggests that this compound is not

expected to be genotoxic. Data from read-across compounds are used to support the safety of

2-Cyclohexylcyclohexanone for repeated dose and reproductive toxicity, indicating a

sufficient margin of exposure at current use levels. The risk of skin sensitization and

phototoxicity is also considered low. This guide provides the detailed data and methodologies

that form the basis of these conclusions.

Toxicological Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b167041?utm_src=pdf-interest
https://www.benchchem.com/product/b167041?utm_src=pdf-body
https://www.benchchem.com/product/b167041?utm_src=pdf-body
https://www.benchchem.com/product/b167041?utm_src=pdf-body
https://www.benchchem.com/product/b167041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The toxicological profile of 2-Cyclohexylcyclohexanone has been characterized through a

combination of in vitro and in vivo studies, as well as through read-across approaches with

structurally similar compounds. The following tables summarize the available quantitative data

for key toxicity endpoints.

Acute Toxicity
Endpoint Species Route Value Reference

LD50 Rat Oral >5 g/kg

[Santa Cruz

Biotechnology

Safety Data

Sheet]

LD50 Rabbit Dermal >7800 mg/kg

[Santa Cruz

Biotechnology

Safety Data

Sheet]

TCLo Rat Inhalation 2928.7 mg/m³ [PubChem]

Genotoxicity
Assay Test System

Metabolic
Activation

Result Reference

Ames Test S. typhimurium
With and without

S9
Non-mutagenic

[RIFM Safety

Assessment]

In Vitro

Micronucleus

Human

Lymphocytes

With and without

S9

Non-clastogenic

(Read-across)

[RIFM Safety

Assessment]

Repeated Dose and Reproductive Toxicity
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Endpoint Study Type Species NOAEL/MOE Reference

Repeated Dose

Toxicity

Read-across

from 2-sec-

butylcyclohexano

ne

Rat MOE > 100 [1][2]

Reproductive

Toxicity

Read-across

from 2-sec-

butylcyclohexano

ne

Rat MOE > 100 [1][2]

Dermal and Respiratory Toxicity
Endpoint Method Value/Result Reference

Skin Sensitization
Dermal Sensitization

Threshold (DST)

Exposure is below the

DST of 900 µg/cm² for

non-reactive materials

[1][2]

Phototoxicity UV Spectra Analysis

Not expected to be

phototoxic/photoallerg

enic

[1][2]

Local Respiratory

Toxicity

Threshold of

Toxicological Concern

(TTC)

Exposure is below the

TTC of 0.47 mg/day

for a Cramer Class II

material

[1][2]

Experimental Protocols
The following sections provide an overview of the methodologies for the key toxicological

assays referenced in this guide. These are based on internationally recognized OECD

guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD TG
471)
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The Ames test is a widely used method to assess the mutagenic potential of a chemical. The

assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing

mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

Methodology:

Strain Selection: At least five strains are typically used, including TA98, TA100, TA1535,

TA1537, and WP2 uvrA, to detect different types of mutations.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in

mammals.

Exposure: The bacterial strains are exposed to various concentrations of 2-
Cyclohexylcyclohexanone, along with positive and negative controls.

Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking

the essential amino acid.

Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies

(colonies that have undergone a reverse mutation and can now synthesize the essential

amino acid) is counted. A significant, dose-dependent increase in revertant colonies

compared to the control indicates a mutagenic potential.
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Select Bacterial Strains
(e.g., S. typhimurium, E. coli)

Mix Bacteria, Test Substance,
and S9 Mix (or buffer)

Prepare S9 Mix
(for metabolic activation)

Prepare Test Substance
(2-Cyclohexylcyclohexanone) Plate on Minimal Agar Incubate for 48-72h

Count Revertant Colonies

Analyze Data
(Dose-Response)

Click to download full resolution via product page

Ames Test (OECD TG 471) Workflow

In Vitro Mammalian Cell Micronucleus Test (OECD TG
487)
This assay is used to detect chromosomal damage. It identifies micronuclei, which are small

nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments

or whole chromosomes that were not incorporated into the nucleus during cell division.

Methodology:

Cell Culture: Human or other mammalian cells (e.g., human peripheral blood lymphocytes,

CHO, V79, or TK6 cells) are cultured.

Exposure: The cells are exposed to at least three concentrations of 2-
Cyclohexylcyclohexanone, with and without metabolic activation (S9 mix), for a defined

period.

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in

binucleated cells. This allows for the specific analysis of cells that have completed one cell
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division.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

Microscopic Analysis: The frequency of micronucleated cells in the binucleated cell

population is determined by microscopic analysis. A significant increase in micronucleated

cells indicates clastogenic or aneugenic activity.

Start: Mammalian Cell Culture

Expose Cells to 2-Cyclohexylcyclohexanone
(with and without S9 mix)

Add Cytochalasin B
(to block cytokinesis)

Harvest and Stain Cells

Microscopic Analysis:
Score Micronuclei in Binucleated Cells

Evaluate for Genotoxicity

Click to download full resolution via product page

In Vitro Micronucleus Test Workflow

Combined Repeated Dose Toxicity Study with the
Reproduction/Developmental Toxicity Screening Test
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(OECD TG 422)
This study provides information on the potential health hazards arising from repeated exposure

to a substance, as well as its effects on reproductive performance.

Methodology:

Animal Selection: Typically, rats are used. At least 10 males and 10 females per group are

assigned to a control group and at least three dose groups.

Dosing: The test substance is administered orally to the animals daily for a specified period.

For males, this is typically 2 weeks before mating, during mating, and up to termination

(approximately 4 weeks). Females are dosed throughout the study, including 2 weeks before

mating, during mating, gestation, and lactation.

Observations: Animals are observed for clinical signs of toxicity, and body weight and food

consumption are monitored.

Mating and Reproduction: Animals are mated to assess fertility and reproductive

performance. Pregnant females are allowed to litter, and the pups are observed for viability

and growth.

Pathology: At the end of the study, all adult animals and pups are subjected to a gross

necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Potential Signaling Pathways in Toxicity
Disclaimer: The following diagram illustrates general cellular toxicity pathways. There is

currently no specific data available on the signaling pathways affected by 2-
Cyclohexylcyclohexanone or its close structural analogs.

Chemical-induced cellular toxicity can be mediated by a variety of signaling pathways. A

common mechanism involves the induction of oxidative stress, leading to cellular damage and

potentially apoptosis (programmed cell death).
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Cellular Response

Signaling Pathways

Toxicological Outcomes

2-Cyclohexylcyclohexanone

Increased Reactive
Oxygen Species (ROS)Mitochondrial Dysfunction ER Stress

MAPK Pathway Activation
(e.g., JNK, p38) NF-κB Pathway Activation

DNA Damage

Apoptosis Pathway
(Caspase Activation)

InflammationCell Death (Apoptosis)

Click to download full resolution via product page

Hypothetical Cellular Toxicity Pathway

This generalized pathway illustrates that a chemical substance could induce cellular stress

through mechanisms like the generation of reactive oxygen species (ROS), mitochondrial

dysfunction, or endoplasmic reticulum (ER) stress. These stressors can activate signaling

cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B

(NF-κB) pathways, ultimately leading to outcomes like inflammation, DNA damage, and

apoptosis.

Conclusion
The available data on 2-Cyclohexylcyclohexanone, supported by read-across from

structurally related compounds, provide a foundational understanding of its toxicological profile.

The substance is not considered genotoxic, and the risks for repeated dose toxicity,

reproductive toxicity, and skin and phototoxicity are low under current conditions of use. This
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guide summarizes the key findings and provides an overview of the standard methodologies

used in such toxicological evaluations. For any new applications or formulations involving 2-
Cyclohexylcyclohexanone, it is recommended to consult the primary literature and consider

the specific exposure scenarios. Further research into the specific molecular mechanisms and

signaling pathways affected by this compound would provide a more complete understanding

of its biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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